molecular formula C8H8N2O4 B1630355 2,5-Diaminoterephthalic acid CAS No. 945-30-2

2,5-Diaminoterephthalic acid

Cat. No.: B1630355
CAS No.: 945-30-2
M. Wt: 196.16 g/mol
InChI Key: WIOZZYWDYUOMAY-UHFFFAOYSA-N
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Description

2,5-Diaminoterephthalic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of terephthalic acid, where two amino groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its role as a linker in the formation of metal-organic frameworks (MOFs) .

Biochemical Analysis

Biochemical Properties

2,5-Diaminoterephthalic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to have high salt adsorption properties and low detection limits for certain analytes . Additionally, this compound exhibits photocatalytic activity, making it useful in the treatment of cancer . The compound reacts with nitro groups on nucleophilic attack to form carcinogenic nitrosamine .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s photocatalytic activity can induce oxidative stress in cancer cells, leading to apoptosis . Furthermore, this compound’s interaction with nitro groups can result in the formation of carcinogenic nitrosamine, which may impact cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form metal-organic frameworks (MOFs) allows it to act as a linker, facilitating the formation of stable structures . Additionally, this compound’s reaction with nitro groups leads to the formation of carcinogenic nitrosamine, which can alter gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its photocatalytic activity may lead to degradation over time . Long-term exposure to the compound can result in oxidative stress and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as photocatalytic activity and cancer treatment . At high doses, this compound can lead to toxic or adverse effects, including the formation of carcinogenic nitrosamine . Threshold effects and toxicity levels should be carefully monitored in animal studies to determine the safe and effective dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound’s ability to form metal-organic frameworks (MOFs) allows it to participate in biochemical reactions that require stable structures . Additionally, this compound’s reaction with nitro groups can impact metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s ability to form metal-organic frameworks (MOFs) facilitates its transport and localization within specific cellular compartments . Additionally, this compound’s interaction with nitro groups can affect its accumulation and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s ability to form metal-organic frameworks (MOFs) allows it to be directed to specific compartments or organelles within the cell . Additionally, this compound’s interaction with nitro groups can influence its activity and function within different subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-diaminoterephthalic acid typically involves a two-step process:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure efficient conversion and minimal by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Diaminoterephthalic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 2,5-Diaminoterephthalic acid is unique due to the presence of two amino groups at specific positions on the benzene ring, which enhances its reactivity and versatility in forming MOFs. Compared to similar compounds, it offers distinct advantages in terms of stability and functionality in various applications .

Properties

IUPAC Name

2,5-diaminoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,9-10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOZZYWDYUOMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355701
Record name 2,5-diaminoterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-30-2
Record name 2,5-diaminoterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945-30-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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